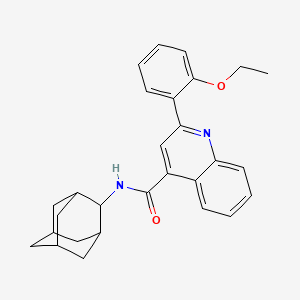methanone](/img/structure/B5962903.png)
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as ABT-089, is a synthetic compound that belongs to the class of nootropic drugs. It has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). It binds to the receptor and activates it, leading to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This mechanism of action is believed to be responsible for the cognitive-enhancing effects of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone.
Biochemical and Physiological Effects
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to enhance cognitive function and memory in animal models. It has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. In addition, [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to reduce nicotine self-administration in animal models, suggesting a potential use in treating nicotine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is its selectivity for the α4β2 nAChR, which reduces the potential for off-target effects. However, one limitation of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is its relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several potential future directions for research on [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. Further preclinical and clinical studies are needed to determine its efficacy and safety in these populations. Another area of interest is its potential use in treating nicotine addiction. Additional studies are needed to determine its effectiveness in reducing nicotine self-administration in humans. Finally, there is potential for the development of new compounds that are structurally similar to [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone but have improved pharmacological properties, such as longer half-life or increased selectivity for the α4β2 nAChR.
Méthodes De Synthèse
The synthesis of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone involves a series of chemical reactions, starting with the condensation of 2,3-dimethoxybenzaldehyde with piperidine to form 1-(2,3-dimethoxybenzyl)piperidine. This intermediate is then reacted with 3-isopropoxyphenylmagnesium bromide to yield [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. In preclinical studies, it has been shown to enhance cognitive function and memory in animal models. [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has also been investigated for its potential use in treating nicotine addiction, as it has been shown to reduce nicotine self-administration in animal models.
Propriétés
IUPAC Name |
[1-[(2,3-dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-17(2)29-21-11-5-8-18(14-21)23(26)19-10-7-13-25(15-19)16-20-9-6-12-22(27-3)24(20)28-4/h5-6,8-9,11-12,14,17,19H,7,10,13,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJPQUPKCQJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5962820.png)
![4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B5962831.png)


![3-(2-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5962848.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5962856.png)
![N-(4-methylphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5962864.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5962866.png)

![2-fluorobenzaldehyde [5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5962881.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5962893.png)

![2-methyl-4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5962899.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5962911.png)